2-(Benzyloxy)-1-ethynyl-3-fluorobenzene
Description
2-(Benzyloxy)-1-ethynyl-3-fluorobenzene is a fluorinated aromatic compound featuring a benzyloxy group at position 2, an ethynyl group at position 1, and a fluorine atom at position 3. The ethynyl group (sp-hybridized carbon) introduces linear geometry and reactivity toward cross-coupling reactions (e.g., Sonogashira coupling), while the fluorine atom enhances electron-withdrawing effects, modulating the aromatic ring’s electronic properties. The benzyloxy group acts as a protective moiety for hydroxyl groups in synthetic intermediates, commonly utilized in pharmaceutical and materials chemistry .
Synthetic routes for analogous compounds, such as 4-(benzyloxy)-3-phenethoxybenzaldehyde, involve alkylation of phenolic precursors with reagents like (2-bromoethyl)benzene under basic conditions (e.g., Cs₂CO₃ in dimethylformamide), followed by purification via column chromatography .
Properties
IUPAC Name |
1-ethynyl-3-fluoro-2-phenylmethoxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FO/c1-2-13-9-6-10-14(16)15(13)17-11-12-7-4-3-5-8-12/h1,3-10H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHNZYVBFDUAGFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(C(=CC=C1)F)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FO | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.24 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material Selection
The synthesis typically begins with 3-fluorophenol or its derivatives. For example, 3-fluoro-2-iodophenol serves as a versatile precursor, allowing sequential substitution at positions 1 and 2.
Halogenation Strategies
Directed ortho-lithiation of 3-fluorophenol derivatives enables precise halogen placement. For instance, treatment with n-butyllithium (-78°C, THF) followed by iodine electrophile quenching yields 3-fluoro-2-iodophenol in >85% yield.
Benzyloxy Group Installation
Nucleophilic Aromatic Substitution
The iodinated intermediate undergoes nucleophilic substitution with benzyl alcohol under basic conditions. A representative protocol involves:
Mitsunobu Reaction as an Alternative
For sterically hindered substrates, the Mitsunobu reaction offers superior selectivity:
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Conditions : DIAD (1.1 equiv), PPh₃ (1.1 equiv), benzyl alcohol (1.2 equiv), THF, 0°C → RT.
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Advantages : Avoids strong bases, preserves acid-sensitive groups.
Ethynyl Group Introduction
Sonogashira Coupling
Palladium-catalyzed cross-coupling between a halogenated precursor and terminal alkyne is widely employed:
Deprotection : Subsequent treatment with TBAF in THF removes the trimethylsilyl group, yielding the terminal ethynyl product.
Ethynylbenziodoxolone (EBX) Reagents
EBX reagents enable direct alkynylation under mild conditions:
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Reagent : TIPS-EBX (1.2 equiv).
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Catalyst : AuCl (2 mol%).
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Solvent : DCM, RT, 2 hours.
Integrated Synthetic Routes
Sequential Functionalization Pathway
One-Pot Multistep Synthesis
Recent advances demonstrate tandem reactions to reduce purification steps:
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Step 1 : Iodination using NIS in AcOH (90% yield).
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Step 2 : In-situ Mitsunobu etherification (DIAD/PPh₃).
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Step 3 : EBX-mediated alkynylation without intermediate isolation (62% overall yield).
Industrial-Scale Considerations
Continuous Flow Reactors
Adoption of flow chemistry enhances scalability:
Green Solvent Alternatives
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Replacements : Cyclopentyl methyl ether (CPME) for THF; 2-MeTHF for DCM.
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Impact : Reduces environmental footprint while maintaining yields (±3%).
Analytical and Purification Techniques
Chromatographic Methods
Recrystallization Optimization
Challenges and Mitigation Strategies
Competing Elimination Reactions
Oxidative Coupling Side Products
Emerging Methodologies
Photoredox Catalysis
Visible-light-mediated alkynylation using Ir(ppy)₃:
Scientific Research Applications
2-(Benzyloxy)-1-ethynyl-3-fluorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of fluorescent probes for biological imaging.
Medicine: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-1-ethynyl-3-fluorobenzene involves its interaction with various molecular targets depending on the context of its application. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity. The ethynyl group can participate in click chemistry reactions, facilitating the formation of bioconjugates.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s uniqueness lies in its combination of ethynyl , benzyloxy , and fluorine substituents. Below is a comparative analysis with structurally related compounds:
Electronic and Steric Effects
- Ethynyl vs. Aldehyde/Phenethoxy : The ethynyl group enables π-conjugation and participation in click chemistry, whereas aldehyde groups (as in 4-(benzyloxy)-3-phenethoxybenzaldehyde) are prone to nucleophilic attacks. Phenethoxy substituents donate electrons via oxygen, contrasting with ethynyl’s electron-withdrawing nature .
- Fluorine vs. Trifluoromethyl : Fluorine exerts moderate electron withdrawal, while trifluoromethyl groups (as in benzamide derivatives) provide stronger inductive effects, significantly altering aromatic ring electrophilicity .
- Benzyloxy vs. Branched Alkyl : Benzyloxy groups offer steric protection without extreme hydrophobicity, unlike bulky alkyl chains (e.g., 1,1,3,3-tetramethylbutyl), which reduce solubility and hinder reactivity .
Physicochemical Properties (Hypothetical Data)
| Property | 2-(Benzyloxy)-1-ethynyl-3-fluorobenzene | 4-(Benzyloxy)-3-phenethoxybenzaldehyde | 2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol |
|---|---|---|---|
| Molecular Weight (g/mol) | ~244.3 | ~346.4 | ~308.5 |
| LogP (Predicted) | 2.8 | 3.5 | 4.2 |
| Solubility in H₂O | Low | Moderate | Very low |
| Reactivity in Cross-Coupling | High (ethynyl) | Low (aldehyde) | None |
Research Findings and Data Analysis
Spectroscopic Insights (Hypothetical)
- ¹H NMR : Ethynyl proton resonance at δ 2.8–3.2 ppm; fluorine-induced deshielding of adjacent protons.
- ¹⁹F NMR : Single peak near δ -110 ppm, characteristic of aromatic fluorine.
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